N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H11ClF3N3O2S and its molecular weight is 413.8. The purity is usually 95%.
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Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Chloro and trifluoromethyl groups : These substituents are known to influence lipophilicity and biological activity.
- Furan and pyridazine moieties : These heterocycles are often associated with various biological activities, including antiviral and anticancer effects.
Table 1: Structural Components of this compound
Component | Description |
---|---|
Chloro Group | Enhances electrophilicity |
Trifluoromethyl Group | Increases lipophilicity and metabolic stability |
Furan Ring | Associated with antioxidant and anticancer activity |
Pyridazine Ring | Known for diverse pharmacological effects |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyridazine and furan rings have shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of the caspase pathway. A study reported that related compounds demonstrated IC50 values ranging from 5.1 to 22.08 µM against various cancer cell lines, including HepG2 and MCF-7 .
- Case Study : A derivative of this compound was tested against breast cancer cell lines, showing a substantial reduction in cell viability at concentrations as low as 10 µM, suggesting that modifications in the structure can enhance activity .
Antiviral Activity
The compound's heterocyclic nature suggests potential antiviral properties. Heterocycles are frequently explored for their ability to inhibit viral replication.
- In Vitro Studies : Compounds similar to this compound have been shown to inhibit viral polymerases effectively. For example, thiazolidinone derivatives demonstrated over 95% inhibition of NS5B RNA polymerase in vitro .
- Potential Mechanisms : The antiviral activity may stem from interference with viral entry or replication processes, although specific mechanisms for this compound remain to be elucidated.
Toxicity Profile
While exploring the biological activity, it is crucial to assess the toxicity of the compound.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O2S/c18-11-4-3-10(17(19,20)21)8-13(11)22-15(25)9-27-16-6-5-12(23-24-16)14-2-1-7-26-14/h1-8H,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJYCQPMLVENRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.